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tert-Butyl (trans-4-

(aminomethyl)cyclohexyl)carbama

te

Cat. No.: B064069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-
Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a key building block in medicinal

chemistry and drug development. While experimentally obtained spectra for this specific

compound are not readily available in public databases, this document compiles predicted data

based on the analysis of structurally similar compounds and general principles of spectroscopic

interpretation. The information herein serves as a valuable resource for the identification,

characterization, and quality control of this important molecule.

Molecular Structure and Spectroscopic Overview
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS RN: 177583-27-6) possesses

a molecular formula of C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol .[1][2][3] Its

structure features a cyclohexane ring with two substituents in a trans configuration: an

aminomethyl group (-CH₂NH₂) and a tert-butoxycarbonyl (Boc) protected amine (-NHBoc). This

combination of functional groups gives rise to characteristic signals in various spectroscopic

analyses.

Structure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b064069?utm_src=pdf-interest
https://www.benchchem.com/product/b064069?utm_src=pdf-body
https://www.benchchem.com/product/b064069?utm_src=pdf-body
https://www.benchchem.com/product/b064069?utm_src=pdf-body
https://americanelements.com/177583-27-6-tert-butyl-trans-4-aminomethyl-cyclohexyl-carbamate
https://pubchem.ncbi.nlm.nih.gov/compound/2756045
https://www.echemi.com/produce/pr25030411472-tert-butyl-trans-4-aminomethylcyclohexylcarbamate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

data for tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. These predictions are

based on known chemical shifts and fragmentation patterns of the constituent functional

groups.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 4.35 Broad Singlet 1H -NH-Boc

~ 3.40 Broad Singlet 1H
Cyclohexyl-CH-

NHBoc

~ 2.55 Doublet 2H -CH₂-NH₂

~ 1.95 Multiplet 2H
Cyclohexyl Axial

Protons

~ 1.80 Multiplet 2H
Cyclohexyl Axial

Protons

~ 1.44 Singlet 9H -C(CH₃)₃

~ 1.20 Broad Singlet 2H -NH₂

~ 1.10 Multiplet 2H
Cyclohexyl Equatorial

Protons

~ 0.95 Multiplet 2H
Cyclohexyl Equatorial

Protons

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 155.5 C=O (Carbamate)

~ 79.2 -C(CH₃)₃

~ 50.0 Cyclohexyl-CH-NHBoc

~ 47.0 -CH₂-NH₂

~ 40.0 Cyclohexyl-CH-CH₂NH₂

~ 34.0 Cyclohexyl Carbons

~ 30.0 Cyclohexyl Carbons

~ 28.4 -C(CH₃)₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment

~ 3350 Medium, Broad N-H Stretch (Amine)

~ 3290 Medium, Broad N-H Stretch (Carbamate)

2920, 2850 Strong C-H Stretch (Aliphatic)

~ 1685 Strong C=O Stretch (Carbamate)

~ 1520 Medium N-H Bend (Amine/Carbamate)

~ 1165 Strong C-O Stretch (Carbamate)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Interpretation

229 [M+H]⁺ (Protonated Molecule)

173 [M - C₄H₈ + H]⁺ (Loss of isobutylene)

156 [M - Boc + H]⁺ (Loss of the Boc group)

114 [M - NH₂Boc + H]⁺

57 [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.

Instrument parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR,

a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise

ratio should be used. For ¹³C NMR, a proton-decoupled pulse program is typically employed.

Infrared (IR) Spectroscopy
Sample Preparation: A solid sample can be analyzed directly using an Attenuated Total

Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a thin film can be

prepared by dissolving a small amount of the compound in a volatile solvent (e.g., methanol),

depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate.[7]

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the clean ATR crystal or salt plate should be acquired and subtracted from the

sample spectrum.
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Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or

through a liquid chromatography (LC) system. Use a soft ionization technique such as

Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

molecule like tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. Researchers are encouraged to

use this information in conjunction with their own experimentally obtained data for accurate

structural confirmation and purity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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